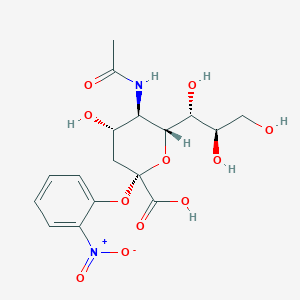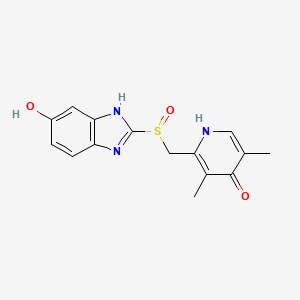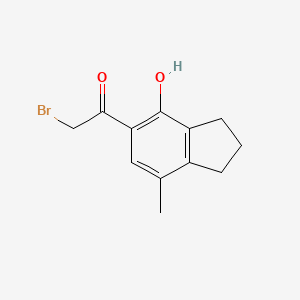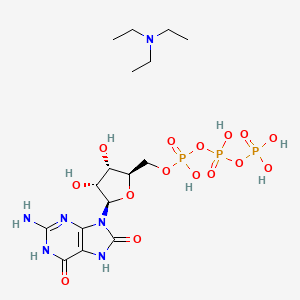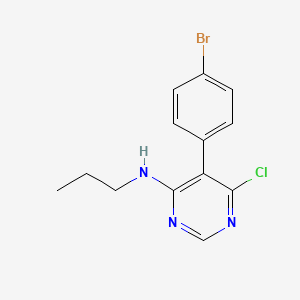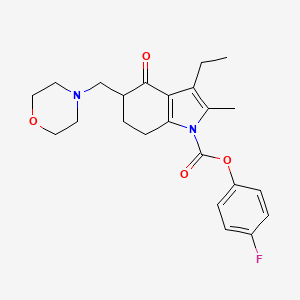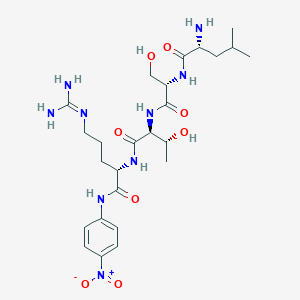
(R)-2-amino-N-((S)-1-((2S,3R)-1-((S)-5-guanidino-1-(4-nitrophenylamino)-1-oxopentan-2-ylamino)-3-hydroxy-1-oxobutan-2-ylamino)-3-hydroxy-1-oxopropan-2-yl)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids leucine, serine, threonine, and arginine, with a p-nitroanilide group attached to the arginine residue. This compound is often utilized in enzymatic assays to study protease activity, particularly serine proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Leu-Ser-Thr-Arg p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of D-Leu-Ser-Thr-Arg p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. Quality control measures, such as HPLC and mass spectrometry, are used to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
D-Leu-Ser-Thr-Arg p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The p-nitroanilide group serves as a chromogenic reporter, releasing p-nitroaniline upon cleavage, which can be quantitatively measured.
Common Reagents and Conditions
Proteases: Enzymes like trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis of D-Leu-Ser-Thr-Arg p-nitroanilide.
Buffers: Reactions are typically carried out in buffered solutions (e.g., Tris-HCl, pH 7.5) to maintain optimal enzyme activity.
Temperature: Reactions are often performed at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Applications De Recherche Scientifique
D-Leu-Ser-Thr-Arg p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: It is employed in enzymatic assays to study the kinetics and specificity of proteases.
Molecular Biology: The compound is used to investigate protein-protein interactions and post-translational modifications involving proteolytic cleavage.
Medicine: It aids in the development of diagnostic assays for diseases involving protease dysregulation, such as cancer and inflammatory disorders.
Industry: The compound is utilized in quality control processes for enzyme production and in the development of protease inhibitors.
Mécanisme D'action
The mechanism of action of D-Leu-Ser-Thr-Arg p-nitroanilide involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond adjacent to the arginine residue, releasing p-nitroaniline. This cleavage event can be monitored in real-time, providing insights into enzyme activity and inhibition.
Comparaison Avec Des Composés Similaires
D-Leu-Ser-Thr-Arg p-nitroanilide is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group. Similar compounds include:
Boc-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a Boc (tert-butyloxycarbonyl) protecting group.
Ac-Leu-Ser-Thr-Arg p-nitroanilide: A variant with an acetyl protecting group.
Z-Leu-Ser-Thr-Arg p-nitroanilide: A variant with a benzyloxycarbonyl (Z) protecting group.
These compounds differ in their protecting groups, which can influence their solubility, stability, and reactivity in enzymatic assays.
Propriétés
Formule moléculaire |
C25H41N9O8 |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)/t14-,17-,18+,19+,20+/m1/s1 |
Clé InChI |
QTQDIOGTLZJSHD-NSYSGPAISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


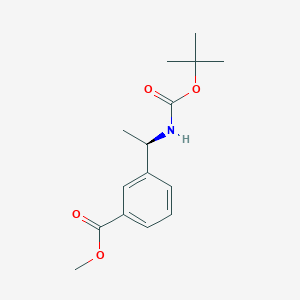
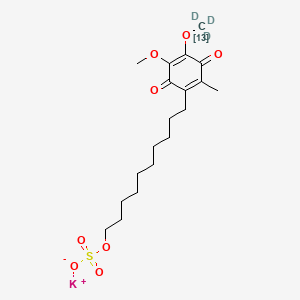

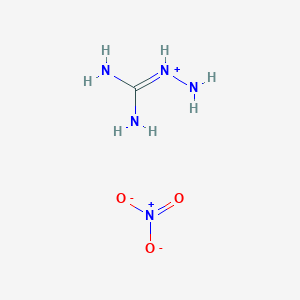
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)


![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
